![molecular formula C23H27N3O5S B2857714 2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-99-5](/img/structure/B2857714.png)
2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic heterocyclic compound with interesting structural features, making it a valuable subject for scientific research
Aplicaciones Científicas De Investigación
Chemistry
The compound is useful in synthetic organic chemistry, providing a framework for creating new heterocyclic structures.
Biology
Studies may explore its biological activity, like antimicrobial or anticancer properties, due to its unique structure.
Medicine
Its potential as a pharmaceutical intermediate or active ingredient in drug development is notable.
Industry
Used in materials science for developing new polymers or as a catalyst in chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One approach involves the cyclocondensation of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde, with 2-propylthio-4,6-dioxo-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidine in the presence of suitable catalysts and under specific reaction conditions, like controlled temperature and pH.
Industrial Production Methods
Scaling up for industrial production would typically require optimizing reaction conditions for higher yield and purity, including precise control of temperature, solvent use, and employing more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: It can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Potential reduction reactions involve the aromatic ring or carbonyl groups.
Substitution: Functional groups on the aromatic ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can facilitate oxidation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions vary, often involving bases or acids as catalysts.
Major Products
The products depend on the specific reaction but can include oxidized, reduced, or substituted derivatives with altered functional groups.
Mecanismo De Acción
Its mechanism of action often involves interactions with biological macromolecules, such as binding to proteins or DNA. The specific pathways depend on the target application, but the presence of multiple functional groups allows versatile interactions.
Comparación Con Compuestos Similares
Comparison
Similar Compounds: Compounds like quinoline derivatives and pyrimidine analogs share structural similarities but differ in specific functional groups or substitution patterns.
Uniqueness: The combination of propylsulfanyl and trimethoxyphenyl groups provides unique electronic and steric properties, distinguishing it from other related compounds.
Propiedades
IUPAC Name |
2-propylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h10-11,17H,5-9H2,1-4H3,(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVORMCVGVFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)

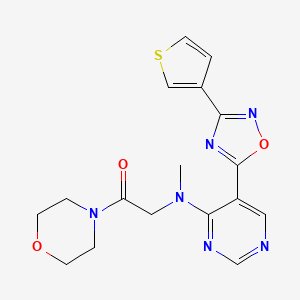
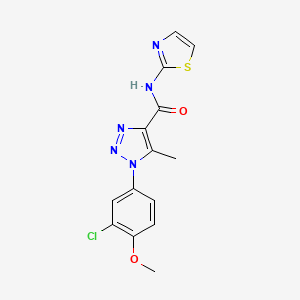
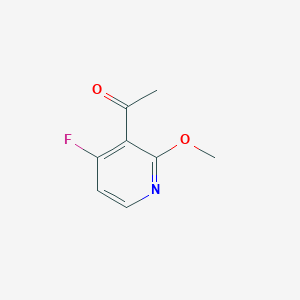
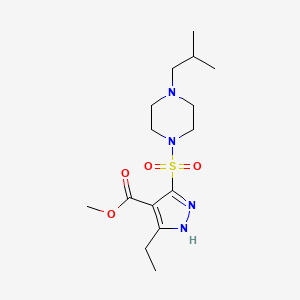
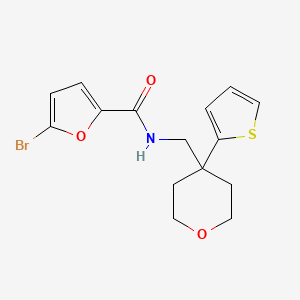
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)
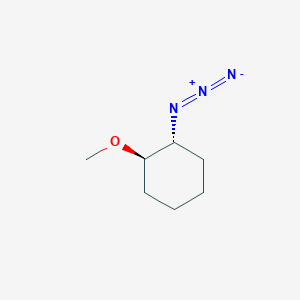
![1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B2857654.png)
